molecular formula C16H15N3O2S2 B2372927 4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 942002-94-0

4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2372927
CAS No.: 942002-94-0
M. Wt: 345.44
InChI Key: WCPOJYJRPQMHEG-UHFFFAOYSA-N
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Description

4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a complex organic compound that features a combination of phenylthio, thiophene, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the thiophene and phenylthio groups. The final step involves the formation of the butanamide linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve efficiency and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The oxadiazole ring, in particular, is known to participate in hydrogen bonding and other interactions that can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide: shares similarities with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-phenylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-14(9-5-10-22-12-6-2-1-3-7-12)17-16-19-18-15(21-16)13-8-4-11-23-13/h1-4,6-8,11H,5,9-10H2,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPOJYJRPQMHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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